molecular formula C19H19N5O3S B2842413 N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1242866-29-0

N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2842413
CAS No.: 1242866-29-0
M. Wt: 397.45
InChI Key: XAXDKZGVKHMMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide (referred to as Epirimil in studies) is a synthetic compound developed for its anticonvulsant properties. Its structure comprises:

  • A pyrimidine core substituted with a methyl group at position 6 and a pyrazin-2-yl group at position 2.
  • A thioacetamide linker (–S–CH2–CO–NH–) bridging the pyrimidine and a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(6-methyl-2-pyrazin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-12-8-18(24-19(22-12)14-10-20-6-7-21-14)28-11-17(25)23-13-4-5-15(26-2)16(9-13)27-3/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXDKZGVKHMMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=NC=CN=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Thioacetamide Linkage: This can be achieved by reacting 3,4-dimethoxyaniline with chloroacetyl chloride to form the intermediate N-(3,4-dimethoxyphenyl)-2-chloroacetamide.

    Substitution Reaction: The intermediate is then reacted with 6-methyl-2-(pyrazin-2-yl)pyrimidine-4-thiol under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Structural Differences and Pharmacological Outcomes
Compound Name (ID) Core Structure Substituents Pharmacological Activity
Epirimil Pyrimidine-pyrazine 6-Methyl, 3,4-dimethoxyphenyl 100% seizure prevention (in vivo)
Rip-B Benzamide 3,4-Dimethoxyphenethyl Not specified (structural analog)
Molbank 2013 Compound Oxadiazole Diphenylmethyl, pyrazin-2-yl No activity reported
N-(2-Chlorophenyl)-2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)Acetamide Pyrimidine 4,6-Dimethyl, 2-chlorophenyl Antifungal/antiviral potential (heteroatom-rich)
Compounds Pyrimidine variants Chloro/fluoro/trifluoromethyl substituents Screening hits (diverse targets)
Core Heterocycle Variations
  • Epirimil’s Pyrimidine-Pyrazine Core : Enhances target selectivity for anticonvulsant receptors compared to oxadiazole (Molbank 2013) or benzamide (Rip-B) cores .
  • Pyrimidine vs. Oxadiazole : The pyrimidine’s planar structure facilitates better π-π stacking with biological targets, whereas oxadiazole’s rigidity may limit binding flexibility .
Substituent Effects
  • Methoxy Groups : Epirimil’s 3,4-dimethoxyphenyl group improves blood-brain barrier penetration compared to chlorophenyl () or trifluoromethyl () analogs, which may increase CNS bioavailability .
  • Halogenated Substituents : Chloro/fluoro groups in compounds enhance metabolic stability but may reduce tolerability due to higher lipophilicity .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Key Pharmacokinetic Parameters
Compound Solubility (LogP) Molecular Weight Key Interactions
Epirimil Moderate (predicted) ~432 g/mol Hydrogen bonding (pyrazine N), hydrophobic (methyl)
Rip-B High (benzamide) ~315 g/mol Aromatic stacking (benzamide)
Compound 1 Low (Cl/F substituents) ~417 g/mol Halogen bonding (Cl/F)
  • Binding Affinity : Epirimil’s dual pyrimidine-pyrazine motif allows multi-point interactions (e.g., hydrogen bonding via pyrazine N, hydrophobic via methyl), outperforming analogs with single heterocycles .
  • Metabolic Stability : Methoxy groups in Epirimil reduce oxidative metabolism risks compared to halogenated analogs, which are prone to CYP450-mediated degradation .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide, with the CAS number 1242866-29-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological properties, synthesis, and relevant case studies.

The compound's molecular formula is C19H19N5O3SC_{19}H_{19}N_{5}O_{3}S with a molecular weight of 397.5 g/mol. It features a complex structure that includes a dimethoxyphenyl group and a pyrazinyl-pyrimidinyl moiety linked through a thioacetamide functional group.

PropertyValue
CAS Number1242866-29-0
Molecular FormulaC19H19N5O3S
Molecular Weight397.5 g/mol

Anticancer Potential

Several studies have explored the anticancer properties of compounds related to this compound. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. For example, derivatives with similar structures exhibited IC50 values ranging from 1.1 µM to 49.85 µM against HCT116 and A549 cell lines respectively .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression in cancer cells, particularly by targeting specific kinases involved in tumor growth .
  • Case Study : A recent study evaluated a series of pyrazole derivatives for their anticancer activity, revealing that certain modifications led to enhanced cytotoxic effects, suggesting that the thioacetamide linkage may play a crucial role in mediating these effects .

Anti-inflammatory Effects

In addition to its anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory activity:

  • In Vitro Studies : Research has indicated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory processes .
  • Animal Models : Animal studies demonstrated that these compounds could significantly reduce inflammation markers in models of arthritis and other inflammatory diseases, suggesting potential therapeutic applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.